molecular formula C10H14O B7894868 1-(2-Ethylphenyl)ethanol

1-(2-Ethylphenyl)ethanol

Cat. No.: B7894868
M. Wt: 150.22 g/mol
InChI Key: DMVMHZNPYMZYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)ethanol is an organic compound belonging to the class of substituted ethanol derivatives. It is characterized by an ethanol group attached to a phenyl ring that is substituted with an ethyl group at the ortho position. This structure makes it a valuable intermediate in synthetic organic chemistry. Research Applications and Value This compound primarily serves as a versatile building block and intermediate in the synthesis of more complex molecules. Its alcohol functional group can undergo various chemical transformations, such as oxidation and substitution, making it a flexible precursor for pharmaceutical and chemical research . Specifically, this compound can be synthesized via the reduction of its ketone precursor, 1-(2-ethylphenyl)ethanone, using reducing agents like sodium borohydride . Researchers utilize this and related compounds in the development of novel therapeutic agents and for studying biological activities, including potential antimicrobial and anticancer properties . Mechanism of Action The biological activity of research compounds structurally related to this compound can vary. Potential mechanisms under investigation include the disruption of microbial cell membranes due to the compound's hydrophobic nature and the induction of apoptosis in cancer cells through mitochondrial pathways . Its precise mechanism is application-dependent and a subject of ongoing scientific inquiry. Notice : This product is intended for research purposes only. It is strictly not for human or veterinary use, nor for any diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMHZNPYMZYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Asymmetric Synthesis of Chiral 1 2 Ethylphenyl Ethanol

Enantioselective Synthetic Approaches to 1-(2-Ethylphenyl)ethanol

Enantioselective synthesis encompasses various strategies to obtain enantiomerically enriched products from prochiral or racemic precursors. uohyd.ac.in When a chiral product is generated from achiral starting materials without a chiral influence, a 50:50 mixture of both enantiomers, known as a racemic mixture, is formed. uohyd.ac.in To overcome this, enantioselective methods introduce a source of chirality to guide the reaction towards the desired enantiomer. uohyd.ac.in

One of the most powerful and widely used approaches for synthesizing chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(2-ethylphenyl)ethanone (B1604866). This substrate-specific approach will be discussed in detail in section 3.2.

Another significant strategy is kinetic resolution, particularly enzymatic kinetic resolution. This method starts with a racemic mixture of the alcohol (a 1:1 mixture of R and S enantiomers). An enzyme, typically a lipase (B570770), selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. For instance, in the presence of an acyl donor like vinyl acetate, a lipase might selectively convert the (R)-alcohol to its ester, leaving the unreacted (S)-alcohol in high enantiomeric purity. diva-portal.org While the theoretical maximum yield for the resolved alcohol is 50%, this method is highly effective for producing compounds with very high enantiomeric excess. diva-portal.org The efficiency of such resolutions can be optimized by carefully selecting parameters such as the enzyme, solvent, temperature, and substrate concentrations. diva-portal.org

Asymmetric Reduction of Prochiral 1-(2-Ethylphenyl)ethanone and Analogues

The most direct and atom-economical method for producing enantiopure this compound is the asymmetric reduction of its prochiral precursor, 1-(2-ethylphenyl)ethanone (also known as 2'-ethylacetophenone). nih.gov This transformation can be achieved using either chemical catalysts or biocatalysts.

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are leading chemical methods. lu.chscihorizon.com These reactions employ a transition metal, such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), complexed with a chiral ligand. lu.chscihorizon.comnih.gov The chiral ligand creates a three-dimensional asymmetric environment around the metal center, forcing the ketone to bind in a specific orientation. This geometric constraint directs the delivery of hydride (from H₂ in hydrogenation or a hydrogen donor like formic acid/triethylamine in ATH) to one of the two faces of the carbonyl group, resulting in the preferential formation of one alcohol enantiomer.

The presence of an ortho-substituent, such as the ethyl group in 1-(2-ethylphenyl)ethanone, can present a steric challenge, potentially hindering the interaction between the substrate and the catalyst and affecting enantioselectivity. diva-portal.org However, numerous catalyst systems have been developed that show high tolerance for a wide range of substrates, including those with ortho-substituents. For example, ruthenium complexes with chiral diamine ligands are highly effective for the ATH of aromatic ketones. scihorizon.comdicp.ac.cn Similarly, rhodium complexes with chiral phosphine (B1218219) ligands like DuPhos have demonstrated high enantioselectivity in the asymmetric hydrogenation of various ketones. lu.ch

Biocatalytic reduction using isolated enzymes (ketoreductases, KREDs) or whole-cell systems is another powerful approach. rsc.org These enzymes, often derived from microorganisms like Saccharomyces cerevisiae (Baker's yeast), can reduce ketones with exceptionally high enantioselectivity under mild reaction conditions. rsc.org The enzyme (S)-1-phenylethanol dehydrogenase (PEDH), for instance, catalyzes the NADH-dependent reduction of acetophenone (B1666503) to (S)-1-phenylethanol and is effective for a broad spectrum of ketone substrates. nih.gov

Table 1: Examples of Asymmetric Reduction of 1-(2-Alkylphenyl)ethanone Analogues

Substrate Catalyst System Reaction Type Product Configuration ee (%) Yield (%) Reference
1-(2-Methylphenyl)ethanone Rh/Josiphos Hydrogenation (R) 96 >99 lu.ch
1-(2-Methoxyphenyl)ethanone [Rh(COD)₂]BF₄ / Ligand Hydrogenation - 99 - acs.org
α-Tetralone KRED (Lactobacillus kefir) Bioreduction (ATH) (S) >99 >95 rsc.org
2-Chloroacetophenone RuCl(S,S)-TsDPEN Transfer Hydrogenation (R) 97 95 scihorizon.com

Application of Chiral Catalysts and Ligands in Asymmetric Transformations

The success of asymmetric hydrogenation and transfer hydrogenation hinges on the design and application of chiral catalysts and ligands. wiley-vch.de A chiral catalyst is typically a complex formed between a transition metal and an enantiopure organic molecule, the chiral ligand. lu.ch

Ruthenium-Based Catalysts: A prominent class of catalysts for the asymmetric transfer hydrogenation (ATH) of ketones was pioneered by Noyori and is based on Ruthenium(II) complexed with N-sulfonated diamine ligands. strem.com A typical example is RuCl(S,S)-TsDPEN , where TsDPEN stands for N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. In this structure, the Ru atom is the active center, the chiral TsDPEN ligand dictates the stereochemical outcome, and the p-cymene (B1678584) group is an arene ligand that stabilizes the complex. The reaction proceeds via a six-membered pericyclic transition state where the hydride from a hydrogen donor (e.g., formic acid) is transferred to the carbonyl carbon. scihorizon.com The chirality of the diamine backbone and the orientation of the phenyl groups create a highly selective environment, leading to excellent enantiomeric excesses. scihorizon.comstrem.com

Rhodium-Based Catalysts: Rhodium complexes are workhorses for asymmetric hydrogenation using molecular hydrogen (H₂). rsc.org Seminal contributions in this area include the development of C₂-symmetric bisphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and ferrocene-based ligands. lu.ch The P-chirogenic phosphine ligands, such as DuPhos (developed by Burk), form highly effective and selective rhodium catalysts for the hydrogenation of a wide array of ketones. lu.ch The rigidity and specific geometry of these bidentate ligands are crucial for creating a well-defined and effective chiral pocket around the rhodium atom. wiley-vch.de

Other Catalyst Systems: Iridium-catalyzed hydrogenations have also emerged as a powerful tool. nih.gov Furthermore, biocatalysis using ketoreductases (KREDs) represents a distinct and highly effective approach. rsc.org These enzymes are often used with a cofactor regeneration system, where an inexpensive alcohol like isopropanol (B130326) is used in large excess to continuously regenerate the active NADH or NADPH cofactor. rsc.org

Table 2: Selected Chiral Ligands for Asymmetric Ketone Reduction

Ligand Name/Acronym Metal Typical Reaction Key Structural Feature Reference
(S,S)-TsDPEN Ruthenium Transfer Hydrogenation C₂-Symmetric Sulfonated Diamine scihorizon.comstrem.com
(R)-BINAP Ruthenium, Rhodium Hydrogenation C₂-Symmetric Atropisomeric Biaryl Bisphosphine lu.ch
(R,R)-Me-DuPhos Rhodium Hydrogenation C₂-Symmetric Bisphospholane lu.ch
(S)-JOSIPHOS Rhodium Hydrogenation Ferrocenyl Diphosphine lu.ch

Stereocontrol via Chiral Auxiliaries

Stereocontrol using a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. The fundamental principle involves covalently attaching an enantiomerically pure molecule, the chiral auxiliary, to a prochiral substrate. This creates a chiral molecule containing two stereocenters, which exist as a pair of diastereomers. The auxiliary then directs a subsequent reaction to occur selectively at one of the prochiral faces, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product.

A common example of this strategy involves the use of chiral amino alcohols or pyroglutamic acid derivatives. nih.gov Although direct application to this compound is not widely documented, the principle can be illustrated with the synthesis of related compounds. For example, a prochiral ketone could be converted into a chiral enamine or imine by reacting it with a chiral amine auxiliary. Subsequent reduction of the C=N double bond would be directed by the existing stereocenter of the auxiliary. Hydrolysis of the resulting diastereomerically enriched amine would then yield the chiral alcohol.

The key advantages of this method are its predictability and often high diastereoselectivities. However, it is less atom-economical than catalytic methods as it requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps. nih.gov

Dynamic Kinetic Resolution and Deracemization Strategies

Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. DKR combines a fast, irreversible kinetic resolution of a racemic starting material with a simultaneous in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the desired enantioselective transformation is constantly replenished, allowing for a theoretical yield of up to 100% of a single enantiomer.

For the synthesis of chiral alcohols, DKR is often achieved through the asymmetric transfer hydrogenation of a racemic β-substituted ketone. rsc.org In this process, a ruthenium catalyst, such as RuCl(S,S)-TsDPEN , can facilitate both the enantioselective reduction of one ketone enantiomer and the racemization of the other (via an enol or enolate intermediate) under basic conditions. dicp.ac.cnrsc.org This dual catalytic activity funnels the entire racemic starting material into a single, stereochemically pure alcohol product. dicp.ac.cn This method has been successfully applied to produce a variety of syn-configured amino alcohols with excellent diastereomeric ratios and enantioselectivities. rsc.org

Deracemization is a related process that converts a racemic mixture into a single enantiomer without the need for an external resolving agent. One powerful method is dynamic preferential crystallization, where spontaneous resolution of a conglomerate is combined with racemization in the solution phase. This allows for the crystallization of one enantiomer to drive the equilibrium, ultimately converting the entire batch into a single solid enantiomer.

Chemical Transformations and Reaction Mechanisms of 1 2 Ethylphenyl Ethanol

Oxidative Transformations of the Alcohol Moiety

The secondary alcohol group of 1-(2-ethylphenyl)ethanol is susceptible to oxidation, yielding the corresponding ketone, 1-(2-ethylphenyl)ethanone (B1604866) (also known as 2'-ethylacetophenone). nih.gov This transformation is a fundamental reaction for secondary alcohols and can be achieved using a variety of common oxidizing agents. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

Typical oxidizing agents for this conversion include chromium-based reagents, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), and manganese-based reagents like potassium permanganate (B83412) (KMnO₄). smolecule.com The choice of reagent can influence the reaction conditions and yield. For instance, PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.

Table 1: Oxidative Transformation of this compound

Reactant Reagent(s) Major Product Reaction Type

Mechanistic Pathways of Reduction Reactions

While this compound is commonly synthesized via the reduction of its corresponding ketone, 1-(2-ethylphenyl)ethanone, the alcohol itself can undergo further reduction. ontosight.ai The reduction of the secondary alcohol functional group typically leads to the formation of the corresponding alkane, 1-ethyl-2-ethylbenzene.

This transformation can be achieved through catalytic hydrogenation, a process that reduces aldehydes and ketones to alcohols and can, under more forcing conditions, reduce alcohols to alkanes. libretexts.org This reaction generally involves gaseous hydrogen (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. libretexts.org The mechanism of catalytic hydrogenation involves the adsorption of the alcohol and hydrogen onto the catalyst surface. This is followed by the sequential transfer of hydrogen atoms to the carbon bearing the hydroxyl group, leading to the cleavage of the C-O bond and its replacement with a C-H bond, ultimately releasing a molecule of water.

Another route involves reduction using strong reducing agents, though this is less common for simple alcohols.

Table 2: Reduction of this compound

Reactant Reagent(s) Major Product Reaction Type

Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the two existing substituents: the ethyl group (-CH₂CH₃) and the 1-hydroxyethyl group (-CH(OH)CH₃).

Ethyl Group : As an alkyl group, it is an activating substituent and an ortho, para-director due to its electron-donating inductive effect. uci.edu

1-Hydroxyethyl Group : This group is generally considered deactivating due to the electron-withdrawing inductive effect of the oxygen atom. However, the lone pairs on the oxygen can participate in resonance, making it an ortho, para-director.

The combined influence of these two ortho, para-directing groups, one activating and one deactivating, will guide incoming electrophiles. Steric hindrance from the ethyl and hydroxyethyl (B10761427) groups, particularly at the ortho positions, will also play a significant role in determining the final product distribution. Common EAS reactions include halogenation (with X₂/FeX₃) and nitration (with HNO₃/H₂SO₄). uci.edu Given the directing effects, substitution would be expected to occur at positions para to the ethyl group or para to the hydroxyethyl group, if sterically accessible.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Potential Product(s)
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃ Various bromo- or chloro-substituted this compound isomers

Derivatization Chemistry of the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of various related compounds, primarily esters and ethers.

Esterification: this compound can be converted into its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk

Fischer Esterification : Heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) produces an ester. This reaction is reversible. chemguide.co.ukoperachem.com

Reaction with Acyl Chlorides : This reaction is typically faster and not reversible. The alcohol reacts with an acyl chloride (R-COCl) to form the ester and hydrogen chloride (HCl) gas. chemguide.co.uk

Reaction with Acid Anhydrides : This method is also efficient for producing esters, yielding the ester and a carboxylic acid as a byproduct. The reaction is often slower than with acyl chlorides and may require gentle heating. chemguide.co.uk

Etherification: Ethers can be synthesized from this compound, for example, through the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide via an Sₙ2 reaction to form the ether. vulcanchem.com

Table 4: Derivatization of the Hydroxyl Group

Reaction Type Reagents Product Class
Fischer Esterification Carboxylic Acid (R'COOH), H⁺ catalyst Ester
Acylation Acyl Chloride (R'COCl) or Acid Anhydride ((R'CO)₂O) Ester

Investigation of Intermediates and Transition States in Reaction Mechanisms

The mechanisms of the reactions involving this compound proceed through various transient species, including intermediates and transition states, which can be investigated using computational methods like Density Functional Theory (DFT). core.ac.ukcnr.it

In Substitution/Elimination of the Hydroxyl Group : Reactions involving the hydroxyl group as a leaving group (after protonation to form -OH₂⁺) would proceed through a benzylic carbocation intermediate. The proximity of the phenyl ring allows for the stabilization of this positive charge through resonance. The stability of this carbocation suggests that Sₙ1-type mechanisms are plausible. Studies on similar 1-phenylethyl systems have explored the nature of these carbocation intermediates and their associated ion-pair transition states during solvolysis. nih.govacs.org

In Electrophilic Aromatic Substitution : The mechanism of EAS involves a two-step process. uci.edu The first, rate-determining step is the attack of the electrophile by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the electrophile has added. uci.edu The final step is a rapid deprotonation to restore the aromaticity of the ring.

Computational Insights : While direct computational studies on this compound are not widely available, research on analogous systems provides insight. DFT calculations on related reactions are used to model the geometries and energies of intermediates and transition states, helping to elucidate reaction pathways, understand selectivity, and rationalize experimental outcomes. core.ac.ukwhiterose.ac.ukmdpi.com For instance, computational analysis can help predict the energy barriers for different reaction pathways, such as the hydroarylation step in related catalytic cycles, identifying the rate-determining step. whiterose.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-Ethylphenyl)ethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atoms within the molecule and their chemical environments.

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons.

¹H NMR Spectral Data:

A triplet signal for the methyl protons (-CH₃) of the ethyl group appears in the upfield region.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group is observed, split by the adjacent methyl protons.

A doublet for the methyl protons of the ethanol (B145695) moiety (-CHOHCH₃) is present.

A quartet for the methine proton (-CHOH) is seen, split by the adjacent methyl protons.

A broad singlet for the hydroxyl proton (-OH) is often observed, and its chemical shift can be concentration-dependent.

A series of multiplets in the downfield aromatic region correspond to the four protons on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Spectral Data:

Signals for the two methyl carbons appear in the upfield region.

A signal for the methylene carbon of the ethyl group is observed.

The carbon atom of the methine group (-CHOH) resonates at a characteristic downfield shift due to the electronegative oxygen atom. docbrown.info

Multiple signals in the aromatic region correspond to the six carbons of the benzene ring, with the substituted carbons showing distinct chemical shifts.

Interactive Table of ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Ethyl -CH₃~1.25~15.0Triplet
Ethyl -CH₂-~2.70~26.0Quartet
Ethanol -CH₃~1.50~24.0Doublet
Methine -CHOH~5.15~67.0Quartet
Aromatic H~7.10-7.50~125.0-143.0Multiplets
Hydroxyl -OHVariable-Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the ethyl group's -CH₂- and -CH₃ protons, and between the ethanol moiety's -CHOH and -CH₃ protons. It also helps to trace the connectivity within the aromatic ring protons. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~5.15 ppm would show a correlation to the carbon signal at ~67.0 ppm, confirming their direct bond in the -CHOH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the ethyl group protons and the aromatic ring carbons, as well as between the ethanol moiety protons and the aromatic ring carbons, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. arcadiascience.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. libretexts.org

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. researchgate.net

C-H stretching vibrations of the alkyl and aromatic groups appear in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

The C-O stretching vibration of the secondary alcohol gives rise to a strong band around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic ring vibrations are typically strong in the Raman spectrum.

The C-C skeletal vibrations of the ethyl group and the benzene ring are also readily observed.

Interactive Table of Key Vibrational Frequencies

Functional GroupFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2970Stretching
C=C (aromatic)1450-1600StrongStretching
C-O (alcohol)1050-1150Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. For this compound, this could result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of the ethylphenyl group. libretexts.org

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. libretexts.org

A significant fragment ion in the mass spectrum of this compound is often observed at m/z 132, which corresponds to the formation of the styrene (B11656) molecular ion. zenodo.org Another prominent peak can be seen at m/z 107, which is presumed to be an oxygen-containing tropylium (B1234903) cation. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the benzene ring. The ethyl and hydroxyl substituents on the benzene ring can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The spectrum typically shows characteristic absorption bands in the UV region, arising from π → π* transitions of the aromatic system. academie-sciences.frsci-hub.se

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, crystalline derivatives can be prepared and analyzed. nih.goviucr.orgmdpi.com This technique would provide highly accurate bond lengths, bond angles, and conformational details of the molecule in the solid state. The resulting crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. iucr.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of molecules, providing a basis for predicting a wide range of properties. Time-Dependent DFT (TD-DFT) extends these principles to study excited states and electronic transitions, which is crucial for understanding UV-Vis spectra and photochemical behavior. scirp.orguc.pt

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2-Ethylphenyl)ethanol, which has rotatable bonds, conformational analysis is performed to identify various stable conformers and determine their relative energies. This analysis is critical as the molecular conformation can significantly influence its physical, chemical, and biological properties. Different conformers of alcohols like ethanol (B145695) have been studied to understand their properties. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comwikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited. nih.gov

This analysis is fundamental for predicting how a molecule will interact with other species and its potential for electronic transitions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical for this compound) No specific experimental or calculated data for this compound was found. The table below is for illustrative purposes only.

ParameterEnergy (eV)
HOMOData Not Available
LUMOData Not Available
Energy Gap (ΔE)Data Not Available

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods like DFT and TD-DFT can predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis). scirp.orgresearchgate.net By calculating these parameters for an optimized molecular structure, researchers can:

Assign spectral bands observed in experiments to specific molecular motions or electronic transitions.

Validate the accuracy of the computational model by comparing calculated spectra with experimental data.

Predict the spectra of unknown or yet-to-be-synthesized molecules.

The correlation between theoretical predictions and experimental results provides a deeper understanding of the molecule's structure and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.dewolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs on electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions denote neutral or non-polar areas.

The MEP map is an invaluable guide for predicting how a molecule will interact with other charged or polar species, highlighting the most likely sites for chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. uni-muenchen.dewikipedia.orgwisc.edu This method provides detailed insights into:

Hybridization and Bonding: It describes the type and hybridization of bonds between atoms. usc.edu

Intramolecular Interactions: NBO analysis can quantify the stabilizing effects of electron delocalization, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Charge Distribution: It calculates natural atomic charges, which can provide a more chemically intuitive picture of charge distribution than other methods.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the crystal space into regions for each molecule. mdpi.com

Key features of this analysis include:

d_norm maps: These surfaces are color-coded to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.govnih.gov

This analysis is essential for understanding how molecules pack in the solid state and which forces govern the crystal's structure and stability. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality of 1-(2-Ethylphenyl)ethanol, meaning it exists in two non-superimposable mirror-image forms (enantiomers), is a key attribute that makes it a valuable chiral building block in organic synthesis. researchgate.net Chiral molecules are fundamental in biological systems and, consequently, in the development of pharmaceuticals and other bioactive compounds. The use of enantiomerically pure building blocks is often crucial for the synthesis of complex molecules with specific biological activities. researchgate.netuni-duesseldorf.de

The synthesis of single-enantiomer bioactive molecules is a significant area of research, and chiral alcohols like this compound serve as important intermediates. researchgate.net The asymmetric reduction of prochiral ketones is a common method to produce optically active alcohols, which are then used to construct more complex chiral pharmaceuticals. researchgate.net The unique steric and electronic properties conferred by the 2-ethylphenyl group can influence the stereochemical outcome of reactions, allowing for the construction of specific three-dimensional molecular structures. smolecule.com This control is essential for creating molecules with precise biological functions.

Intermediacy in the Synthesis of Functional Organic Compounds

This compound serves as a crucial intermediate in the synthesis of a variety of functional organic compounds. It can be synthesized through the reduction of 1-(2-ethylphenyl)ethanone (B1604866) using reducing agents like sodium borohydride (B1222165). This alcohol can then be further transformed into other valuable compounds.

One notable application is its potential role in the synthesis of pharmaceutical and agrochemical compounds. For instance, derivatives of similar phenyl ethanols are used in the creation of drugs with various therapeutic effects. The structural motif of this compound can be found within more complex molecules, highlighting its role as a foundational piece in multi-step synthetic sequences.

Furthermore, research has shown that related tryptophol (B1683683) derivatives, such as 7-ethyltryptophol, are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac. niscpr.res.in While not a direct derivative, this illustrates the importance of the ethylphenyl ethanol (B145695) framework in medicinal chemistry. The synthesis of such intermediates often involves carefully controlled reaction conditions to achieve high yields and purity. niscpr.res.in

Utilization in the Preparation of Optically Active Polymers and Advanced Materials

The application of this compound extends into the realm of materials science, particularly in the creation of optically active polymers. Optically active polymers are of great interest due to their potential applications as chiral stationary phases in chromatography and for their role in understanding polymerization mechanisms. kpi.ua

The synthesis of these specialized polymers can be achieved through several methods, including the polymerization of chiral monomers. kpi.ua While direct polymerization of this compound is not the common approach, it can be converted into a polymerizable monomer. For example, similar chiral alcohols have been esterified and then subjected to free radical polymerization to produce optically active polymers. nih.govresearchgate.net These polymers can possess unique properties, such as biodegradability. nih.gov

The development of advanced materials with specific thermal and mechanical characteristics is another area where derivatives of this compound could be utilized. smolecule.com The incorporation of its chiral structure into a polymer backbone can lead to materials with novel optical or electronic properties. ontosight.ai

Precursors for Derivatives with Specific Chemical Properties or Reactivity Profiles

This compound is a versatile precursor for a wide array of derivatives, each with its own specific chemical properties and reactivity. The hydroxyl group and the aromatic ring are key sites for chemical modification.

Table 1: Examples of Reactions and Resulting Derivatives of this compound and Related Compounds

Reaction Type Reagent(s) Product Type Potential Applications
Oxidation Potassium permanganate (B83412), Chromium trioxide Ketones (e.g., 1-(2-Ethylphenyl)ethanone), Carboxylic acids Synthesis intermediates
Esterification Carboxylic acids Esters Fragrances, Polymer monomers
Substitution Halogens, Nitro groups Substituted phenyl ethanols Synthesis of specialized chemicals

The oxidation of this compound can yield 1-(2-ethylphenyl)ethanone, a ketone that serves as an intermediate in various synthetic pathways. Conversely, the reduction of this ketone regenerates the alcohol. Esterification reactions with carboxylic acids can produce esters, which may have applications in the fragrance industry or as monomers for polymerization. smolecule.com

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. This modification can significantly alter the electronic properties and reactivity of the molecule, leading to derivatives with tailored characteristics for specific applications in medicinal chemistry, coordination chemistry, or materials science. For example, the introduction of amino groups can lead to compounds with potential biological activity. smolecule.comgoogleapis.com

Enzymatic and Biocatalytic Approaches for 1 2 Ethylphenyl Ethanol

Microbial Transformations for Enantioselective Production

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a well-established transformation facilitated by a wide range of microorganisms. Whole-cell biocatalysis leverages the intracellular enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), and the cofactor regeneration systems of the microorganism. core.ac.uk Various yeast and bacteria strains have been successfully screened and applied for the enantioselective reduction of acetophenone (B1666503) and its derivatives. nih.govnih.gov

While specific studies on the microbial transformation of 2'-ethylacetophenone to 1-(2-ethylphenyl)ethanol are not extensively documented, numerous examples with structurally similar substrates demonstrate the viability of this approach. For instance, yeast strains such as Candida tropicalis have been used for the bioreduction of various acetophenone analogues, consistently yielding the corresponding (S)-aryl ethanols with high enantiomeric excess. nih.gov Similarly, organisms from genera including Pichia, Rhodotorula, and Saccharomyces have demonstrated the ability to reduce substituted acetophenones to the corresponding (S)-alcohols in excellent yields and enantiomeric purity (>99% e.e.). nih.gov The substrate scope of these microbial systems often includes acetophenones with diverse substitution patterns on the phenyl ring, suggesting that 2'-ethylacetophenone is a viable candidate for such enantioselective bioreduction. core.ac.uk

The general process involves incubating the substrate, 2'-ethylacetophenone, with a culture of the selected microorganism. The cells' metabolic machinery reduces the ketone, ideally with high stereoselectivity, to produce a single enantiomer of this compound.

Table 1: Examples of Microbial Asymmetric Reduction of Acetophenone Derivatives This table presents data for analogous compounds to illustrate the principle of microbial transformation.

Microorganism Substrate Product Yield Enantiomeric Excess (e.e.) Reference
Candida tropicalis MTCC 5158 Acetophenone (S)-1-Phenylethanol 43% >99% nih.gov
Candida, Hansenula, Pichia, etc. 2-Bromo-4-fluoro acetophenone (S)-1-(2'-Bromo-4'-fluorophenyl)ethanol >90% >99% nih.gov
Pichia methanolica SC 13825 Methyl 4-(2'-acetyl-5'-fluorophenyl)-butanol (S)-Methyl 4-(2'-(1-hydroxyethyl)-5'-fluorophenyl)butanol 98% 99% nih.gov
Saccharomyces cerevisiae Ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate Ethyl (1S,2S)- and (1R,2S)-N-[2-[4-[(2-hydroxycyclohexyl)methyl]phenoxy]ethyl]carbamate 45-49% >99% nih.gov

Enzyme Screening and Engineering for Improved Catalytic Efficiency and Stereoselectivity

For industrial applications, the use of isolated enzymes often provides advantages over whole-cell systems, such as higher product concentrations, elimination of side reactions, and simpler downstream processing. The key enzymes for the synthesis of this compound are alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). acs.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically utilizing the nicotinamide (B372718) cofactor NAD(P)H.

The process of identifying a suitable enzyme often begins with screening a diverse panel of known ADHs against the target substrate, 2'-ethylacetophenone. The performance is evaluated based on conversion rates and, most importantly, enantioselectivity. nih.gov Wild-type enzymes, however, may not exhibit optimal activity or selectivity for non-natural substrates. acs.org

Protein engineering is a powerful tool to overcome the limitations of native enzymes. Through techniques like rational design, directed evolution, or a combination (semi-rational design), enzymes can be tailored for specific industrial processes. rsc.org For example, structure-guided mutagenesis can be used to modify the amino acid residues in the enzyme's active site. Altering the size and hydrophobicity of the substrate-binding pocket can enhance the accommodation of bulky substrates like 2'-ethylacetophenone and improve stereocontrol, leading to higher catalytic efficiency (kcat/Km) and enantiomeric excess. rsc.org

Table 2: Examples of Engineered Ketoreductases for Chiral Alcohol Synthesis This table presents data for analogous compounds to illustrate the impact of enzyme engineering.

Enzyme Source Engineering Strategy Target Substrate Key Improvement Reference
Sphaerotheca fuliginea Site-saturation mutagenesis Ethyl 2′-ketopantothenate 5.2-fold improved catalytic efficiency rsc.org
Rhodococcus erythropolis ADH Not specified 3,5-Bistrifluoromethylphenyl ketone >98% conversion, >99.9% e.e. nih.gov
Lactobacillus kefir ADH Not specified Ketone precursor to Montelukast Tolerant to 70% v/v organic cosolvent acs.org

Mechanistic Insights into Enzyme-Catalyzed Reactions Involving this compound Substrates

The catalytic mechanism of ADHs/KREDs in the reduction of ketones like 2'-ethylacetophenone is well-understood. The reaction involves the transfer of a hydride ion from the C4 position of a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. nih.gov The stereochemical outcome of the reaction is determined by the precise orientation of the substrate within the enzyme's active site relative to the cofactor.

The active site of a typical short-chain dehydrogenase/reductase (SDR) family enzyme contains a highly conserved catalytic triad, often composed of Serine, Tyrosine, and Lysine residues. The tyrosine residue acts as the general acid, protonating the carbonyl oxygen of the substrate, which facilitates the hydride attack from the cofactor. nih.gov

The enantioselectivity is governed by the Prelog rule, which predicts the stereochemistry of the alcohol product based on the binding orientation of the ketone. The enzyme's active site possesses two pockets of different sizes adjacent to the catalytic residues, a "small" pocket and a "large" pocket. For a prochiral ketone, the enzyme preferentially binds the substrate so that its larger substituent fits into the large pocket and the smaller substituent into the small pocket. This positioning exposes one of the two faces of the carbonyl group to the hydride donor. The ortho-ethyl group in 2'-ethylacetophenone would be considered the larger substituent compared to the methyl group, and its orientation within the active site would dictate whether the (R)- or (S)-alcohol is formed. nih.gov Docking studies and molecular modeling are often employed to rationalize and predict the stereoselectivity of these enzymes for specific substrates. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to create efficient and selective routes to target molecules. escholarship.org For the production of enantiopure this compound, two primary chemoenzymatic strategies are applicable.

The first strategy involves the chemical synthesis of racemic this compound, followed by an enzymatic kinetic resolution. In this process, an enzyme, typically a lipase (B570770), selectively acylates one of the alcohol enantiomers in a non-aqueous solvent, using an acyl donor like vinyl acetate. This leaves the unreacted enantiomer in high enantiomeric purity. For example, lipases from Pseudomonas cepacia have been used to resolve racemic alcohols such as 1-phenylethanol (B42297) and 1-(4-methylphenyl)ethanol (B1581246) with excellent enantioselectivity (>96% e.e.). researchgate.net The acylated product can then be chemically hydrolyzed to recover the other enantiomer, allowing for a theoretical total yield of 100% for both enantiomers.

A second, more direct strategy involves the asymmetric reduction of chemically synthesized 2'-ethylacetophenone using an isolated ketoreductase (KRED) or a whole-cell system. rsc.org This approach is often preferred as it can theoretically convert 100% of the prochiral substrate into a single enantiomeric product in one step. This method requires a cofactor regeneration system, which can be achieved by using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose), or by using a co-substrate like isopropanol (B130326). acs.org This chemoenzymatic approach, where the key stereoselective step is enzymatic, is a hallmark of modern green chemistry for producing active pharmaceutical ingredients. acs.orgrsc.org

Application of Deep Eutectic Solvents in Biocatalysis

Conventional biocatalytic reactions are often performed in aqueous buffers, which can present challenges for hydrophobic substrates like 2'-ethylacetophenone due to low solubility, leading to low reaction rates and substrate loadings. mdpi.com Deep Eutectic Solvents (DESs) have emerged as a promising class of green and tunable solvents to overcome these limitations. nih.govnih.gov DESs are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol, or sugars), which have a significantly lower melting point than their individual components. nih.gov

The use of DESs as co-solvents in biocatalytic reactions can offer several advantages:

Increased Substrate Solubility: DESs can significantly enhance the solubility of non-polar substrates, allowing for higher reaction concentrations. nih.gov

Enhanced Enzyme Stability and Activity: While high concentrations can be denaturing, the addition of a certain percentage of DES to an aqueous buffer can stabilize enzymes and, in some cases, improve catalytic activity. nih.gov

Improved Enantioselectivity: The solvent environment can influence the conformation of the enzyme, and in some instances, the use of DES has been reported to increase the enantioselectivity of a reaction. nih.gov

Sustainability: Many DESs are prepared from inexpensive, renewable, and biodegradable components, aligning with the principles of green chemistry. digitellinc.com

For example, the reduction of various ketones has been successfully performed in aqueous systems containing choline chloride-based DESs, resulting in improved yields and enantioselectivities compared to reactions in pure buffer. nih.gov The reduction of 1-(4-(trifluoromethyl)phenyl)ethan-1-one in a betaine/lysine-based DES achieved a 92% yield and >99.9% e.e., demonstrating the potential of these solvent systems for the synthesis of chiral alcohols. nih.gov

Table 3: Examples of Biocatalytic Reductions in Deep Eutectic Solvents (DES) This table presents data for analogous compounds to illustrate the application of DES in biocatalysis.

Biocatalyst Substrate DES System (Hydrogen Bond Donor) Key Result Reference
Saccharomyces cerevisiae 1-(3-Methylphenyl)ethanone Choline Chloride/Glycerol Improved yield and e.e. vs. water nih.gov
Kurthia gibsonii SC0312 2-Hydroxyacetophenone Choline Chloride/1,4-Butanediol 22% increase in catalytic rate nih.gov
Recombinant E. coli 1-(4-(Trifluoromethyl)phenyl)ethan-1-one Betaine/Lysine 92% yield (>99.9% e.e.) vs. 78% in buffer nih.gov
Candida parapsilosis ZJPH1305 Ethyl-4-chloroacetoacetate Choline Chloride/Urea Higher substrate tolerance (100 mM vs 50 mM) nih.gov

Analytical Methodologies for Research Purity and Advanced Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-(2-Ethylphenyl)ethanol and for the critical task of separating and quantifying its enantiomers to determine enantiomeric excess (e.e.). heraldopenaccess.usuma.es The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). bgb-analytik.com

The fundamental principle of chiral HPLC involves the differential interaction of the enantiomers of this compound with the CSP. These interactions form transient diastereomeric complexes, where one enantiomer binds more strongly to the stationary phase than the other, resulting in different retention times and, consequently, their separation on the chromatogram. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds, including aromatic alcohols. bgb-analytik.comsigmaaldrich.com

The determination of enantiomeric excess is crucial in pharmaceutical and chemical research, where often only one enantiomer exhibits the desired biological activity. heraldopenaccess.us HPLC, with its high resolution and sensitivity, is the method of choice for this determination. heraldopenaccess.us The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

For the analysis of this compound, a typical HPLC method would involve a chiral column, such as one with a cellulose or amylose derivative coated on a silica (B1680970) support, and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326). rsc.org A UV detector is commonly employed for detection, as the aromatic ring in the compound absorbs UV light. heraldopenaccess.us

The following table outlines typical parameters for the chiral HPLC analysis of aromatic alcohols, which would be applicable for developing a method for this compound.

ParameterTypical Condition/ValuePurpose
Stationary Phase (Column)Cellulose or Amylose-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)Provides the chiral environment necessary for enantiomeric separation.
Mobile PhaseHexane/Isopropanol mixtures (e.g., 90:10, 95:5 v/v) rsc.orgElutes the compound from the column; the ratio is optimized to achieve good resolution.
Flow Rate0.5 - 1.0 mL/min rsc.orgControls the speed of the mobile phase and affects retention time and peak shape.
Detection Wavelength210 - 254 nmDetects the aromatic compound as it elutes from the column based on its UV absorbance.
Column Temperature25°C (Ambient) rsc.orgMaintains consistent and reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase within a long, thin capillary column. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint," allowing for the confident identification of the compound by comparing it to spectral libraries.

Potential volatile impurities in a sample of this compound could include residual solvents (e.g., ethanol (B145695), ethyl acetate), starting materials, or by-products from the synthesis. nacatsoc.org Headspace GC-MS is a particularly useful variation for analyzing these types of impurities, as it involves sampling the vapor phase above the sample, which concentrates the volatile components. researchgate.net

The following table details typical parameters for a GC-MS method for the impurity profiling of a compound like this compound.

ParameterTypical Condition/ValuePurpose
GC ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane)Separates compounds based on their boiling points and polarity.
Carrier GasHelium or NitrogenTransports the vaporized sample through the column.
Injection ModeSplit/Splitless or HeadspaceIntroduces the sample into the GC; Headspace is ideal for volatile impurities. researchgate.net
Oven Temperature ProgramInitial low temperature, ramped to a high temperature (e.g., 50°C to 250°C)Allows for the sequential elution and separation of compounds with different boiling points.
MS Ionization ModeElectron Ionization (EI)Fragments the molecules to produce a characteristic and reproducible mass spectrum.
MS DetectorQuadrupole or Time-of-Flight (TOF)Separates and detects ions based on their mass-to-charge ratio.

Advanced Chromatographic Separation Techniques (e.g., Column Chromatography) for Purification

When a high degree of purity is required for this compound, for instance, after its initial synthesis, advanced chromatographic separation techniques like column chromatography are employed. wiley-vch.de This technique is a fundamental and widely used method for the purification of individual chemical compounds from a mixture. rsc.org Flash column chromatography is a rapid and efficient variation that uses pressure to speed up the elution process. orgsyn.org

The principle of column chromatography involves a stationary phase (a solid adsorbent, typically silica gel) packed into a glass column and a mobile phase (a liquid eluent) that flows through it. orgsyn.org The crude sample containing this compound is loaded onto the top of the stationary phase. As the eluent is passed through the column, the different components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases.

For a moderately polar compound like this compound, a common stationary phase is silica gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate). By carefully selecting the solvent system, this compound can be effectively separated from less polar and more polar impurities. The separated components are collected in sequential fractions as they exit the column, and the purity of these fractions can be monitored by a simpler technique like Thin Layer Chromatography (TLC).

The table below outlines the key steps and components involved in the purification of an organic compound such as this compound using flash column chromatography.

Step/ComponentDescriptionPurpose
Stationary PhaseSilica gel (230-400 mesh) wiley-vch.deAdsorbs the components of the mixture to varying degrees.
Mobile Phase (Eluent)Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) orgsyn.orgCarries the components down the column; the polarity is optimized for separation.
Column PackingThe silica gel is carefully packed into the column as a slurry or dry, then wetted with the eluent. orgsyn.orgTo create a uniform stationary phase bed for optimal separation.
Sample LoadingThe crude compound is dissolved in a minimal amount of solvent and applied to the top of the silica gel. orgsyn.orgTo introduce the mixture to the column in a concentrated band.
ElutionThe mobile phase is passed through the column, often with the aid of positive pressure (air or nitrogen). orgsyn.orgTo move the components down the column, achieving separation.
Fraction CollectionSmall volumes of the eluent are collected sequentially as they exit the column.To isolate the separated components, including the purified this compound.

Future Research Directions and Perspectives

Exploration of More Efficient and Atom-Economical Synthetic Routes

The traditional synthesis of 1-(2-Ethylphenyl)ethanol often relies on the reduction of 2'-ethylacetophenone using stoichiometric reducing agents like sodium borohydride (B1222165). While effective, these methods suffer from poor atom economy, generating significant waste relative to the amount of desired product. wikipedia.org Future research will prioritize the development of catalytic, atom-economical alternatives that align with the principles of green chemistry. researchgate.netrsc.org

A primary objective is the advancement of catalytic transfer hydrogenation (CTH) . This technique utilizes inexpensive and readily available hydrogen donors, such as 2-propanol or formic acid, in the presence of a transition metal catalyst, producing minimal waste. mdpi.commdpi.comnih.gov Research will focus on designing robust and recyclable catalysts, potentially based on earth-abundant metals, to replace precious metal systems (e.g., Ruthenium, Rhodium) while maintaining high catalytic efficiency. mdpi.comresearchgate.net Exploring vapor-phase CTH could also offer advantages in terms of product separation and catalyst longevity. mdpi.com

Furthermore, biocatalytic reductions present a highly attractive green alternative. The use of whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases) can facilitate the reduction of 2'-ethylacetophenone with exceptional selectivity under mild, aqueous conditions. nih.govnih.gov Future work will involve enzyme engineering and discovery to identify biocatalysts with higher substrate tolerance, improved stability, and enhanced activity, making the enzymatic route more viable for large-scale industrial application.

Synthesis StrategyCurrent ApproachFuture GoalKey Research Area
Reduction Method Stoichiometric (e.g., NaBH₄)CatalyticCatalyst design (non-precious metals), process optimization.
Hydrogen Source Metal hydridesBenign H-donors (e.g., 2-propanol)Development of efficient transfer hydrogenation systems.
Catalysis Homogeneous precious metalsHeterogeneous/BiocatalyticCatalyst recycling, enzyme engineering, aqueous catalysis.

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The production of enantiomerically pure (R)- or (S)-1-(2-Ethylphenyl)ethanol is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. mdpi.com Asymmetric transfer hydrogenation (ATH) has emerged as a powerful method for achieving this, typically employing chiral ruthenium complexes. acs.orgsoton.ac.uk However, the quest for catalysts with near-perfect enantioselectivity (>99% ee), higher activity (allowing for lower catalyst loadings), and broader substrate scope remains a significant research driver.

Future efforts will concentrate on the design and synthesis of novel chiral ligands. This includes the development of new P,N,O-type tridentate ligands for iridium catalysts, which have shown extremely high activity and enantioselectivity in the hydrogenation of other ketones. mdpi.com Another promising avenue is the exploration of biocatalysis. Mutants of enzymes like secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have demonstrated the ability to produce either the (R) or (S) enantiomer of halo-substituted 1-arylethanols with high enantiopurity, showcasing the potential for creating a toolbox of enzymes for targeted stereoselective synthesis. nih.govkaust.edu.sa The immobilization of these biocatalysts will also be key to improving their reusability and operational stability. nih.gov

Catalyst TypeLigand/Enzyme ClassTarget ImprovementResearch Focus
Homogeneous Metal Catalyst Chiral diphosphine/diamine ligands (for Ru, Ir)Higher TON/TOF, >99.9% eeNovel ligand architecture, mechanistic understanding.
Biocatalyst Alcohol Dehydrogenases (ADHs)Enantiocomplementarity, stabilityProtein engineering, directed evolution.

Integration of Advanced Computational Methods for Predictive Synthesis and Mechanism Elucidation

Advanced computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in the rational design of catalysts and the optimization of reaction conditions for the synthesis of this compound. acs.orgrsc.org DFT calculations can provide deep insights into reaction mechanisms that are difficult to probe experimentally. For instance, computational studies on the ATH of acetophenone (B1666503) have elucidated the intricate transition states, revealing how non-covalent interactions, such as CH/π interactions between the catalyst's arene ligand and the substrate, govern stereoselectivity. rsc.orgresearchgate.net

Future research will leverage these computational tools for several key purposes:

Mechanism Elucidation: To build detailed energy profiles for catalytic cycles, identifying rate-determining steps and stereochemistry-determining transition states for both metal-catalyzed and enzymatic reductions. acs.orgnih.gov

Catalyst Design: To perform in silico screening of new ligand architectures or enzyme mutations, predicting their potential efficacy and stereoselectivity before undertaking laborious experimental synthesis. This predictive power can significantly accelerate the discovery of next-generation catalysts.

Understanding Reactivity: To model the reduction of various substituted acetophenones, thereby predicting how electronic and steric factors on the substrate will influence reaction outcomes and helping to define the scope of a new catalytic system. mdpi.com

Broadening the Scope of this compound as a Platform Molecule in Complex Chemical Syntheses

Beyond its synthesis, a significant future direction is to establish this compound as a versatile platform molecule or building block for the construction of more complex, high-value chemicals. nih.gov Its structure, featuring a reactive secondary alcohol and a modifiable aromatic ring, makes it an ideal starting point for diversification.

Research in medicinal chemistry could explore derivatives of this compound for biological activity. For example, related N-acyl-1-amino-2-phenylethanol structures have been investigated for antihyperlipidemic and antioxidant properties, suggesting that derivatives of this compound could be valuable leads in drug discovery programs. nih.gov

Furthermore, its use as a precursor in materials science or agrochemical synthesis could be investigated. The ethylphenyl moiety can be further functionalized, and the hydroxyl group provides a handle for introducing a wide array of other chemical functionalities, enabling the synthesis of a diverse library of compounds from a single, readily accessible starting material.

Investigation of Underexplored Reactivity and Transformation Pathways

The hydroxyl group of this compound is typically exploited in classical transformations like oxidation or etherification. Future research will aim to uncover and develop novel, non-classical transformations that expand its synthetic utility.

One of the most promising areas is deoxygenative cross-coupling . Recent advances in photoredox and nickel catalysis have enabled the direct coupling of benzylic alcohols with aryl halides, where the hydroxyl group is effectively replaced by an aryl group. nih.govfao.orgthieme-connect.comresearchgate.net Applying these methods to this compound would provide a direct route to valuable 1,1-diarylalkane structures. While current methods show limitations with secondary benzylic alcohols, overcoming this challenge is a key objective for future research. nih.gov

Another exciting frontier is the direct C–H functionalization of the ethyl group or the aromatic ring, using the alcohol as a directing group. Palladium-catalyzed meta-C–H arylation has been demonstrated for benzylic alcohol derivatives, offering a powerful strategy for late-stage functionalization without the need for pre-installed directing groups. nih.gov Exploring similar strategies for this compound could provide novel pathways to highly substituted and complex molecular architectures.

Finally, investigating reactions that leverage the benzylic nature of the alcohol, such as catalytic benzylation of various nucleophiles (arenes, amides, thiols), could further cement its role as a versatile synthetic intermediate. organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-Ethylphenyl)ethanol, and how can reaction yields be optimized?

  • Methodological Answer : The most viable route involves reducing the corresponding ketone, 1-(2-Ethylphenyl)ethanone, using catalytic hydrogenation (e.g., H₂/Pd-C) or selective reducing agents like sodium borohydride (NaBH₄) in ethanol. Yield optimization requires careful control of reaction conditions (temperature, solvent polarity, and catalyst loading). For example, excess reducing agent may be necessary due to steric hindrance from the 2-ethyl group on the phenyl ring .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : ¹H NMR will show distinct peaks for the hydroxyl (-OH) proton (δ 1.5–2.5 ppm, broad) and the ethyl group (δ 0.8–1.5 ppm for -CH₂CH₃). ¹³C NMR will confirm the secondary alcohol (δ 65–75 ppm).
  • Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 150.22) and fragmentation patterns (e.g., loss of H₂O or ethyl groups) validate the structure. NIST reference data (e.g., electron ionization spectra) can aid interpretation .
  • IR : A strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1250 cm⁻¹) are diagnostic .

Q. How can researchers assess the purity of this compound, and what analytical standards should be followed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. Calibration against certified reference materials (CRMs) from sources like NIST or PubChem ensures accuracy .

Advanced Research Questions

Q. What experimental and computational strategies address contradictions in stereochemical or spectroscopic data for this compound?

  • Methodological Answer : If chirality is suspected (due to the secondary alcohol), enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Density Functional Theory (DFT) calculations can model NMR chemical shifts or IR vibrations to resolve ambiguities. Cross-validation with X-ray crystallography (using SHELXL for refinement) provides definitive structural proof .

Q. How does the steric bulk of the 2-ethyl substituent influence the compound’s reactivity in nucleophilic or oxidation reactions?

  • Methodological Answer : The 2-ethyl group creates steric hindrance, slowing reactions at the hydroxyl group (e.g., esterification or sulfonation). Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. THF) can quantify this effect. Competitive experiments with less-hindered analogs (e.g., 1-phenylethanol) isolate steric contributions .

Q. What in silico approaches predict the biological activity of this compound, and how can these predictions be validated?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., enzymes or receptors) identifies potential binding modes. Pharmacophore modeling (using Schrödinger’s Phase) highlights critical interaction sites. Experimental validation involves in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) and comparative studies with structurally related bioactive alcohols (e.g., 2-phenylethanol derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.